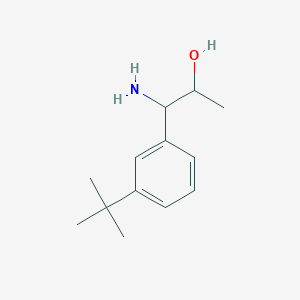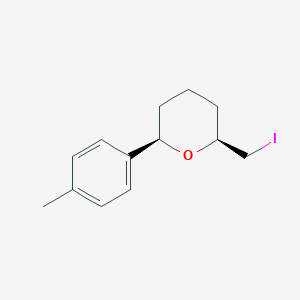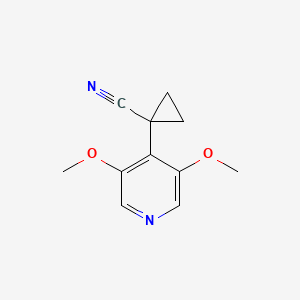
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a unique combination of functional groups, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and (S)-(-)-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-4-methoxybenzaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction yields the desired chiral amine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkyl halides (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or alkyl groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a probe to study the interactions of chiral amines with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3-fluoro-4-hydroxyphenyl)propan-2-ol
Uniqueness
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol is unique due to its specific combination of functional groups and chiral configuration. The presence of the fluoro and methoxy groups on the aromatic ring imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets. Additionally, the chiral nature of the compound allows for enantioselective interactions, making it valuable in the development of stereospecific drugs and materials.
Propiedades
Fórmula molecular |
C10H14FNO2 |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
Clave InChI |
KIZLDJWEOXVVQS-QUBYGPBYSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC(=C(C=C1)OC)F)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)OC)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)



![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)



![(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049599.png)

